4-ethyl-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and is known for its unique chemical properties.
Scientific Research Applications
Synthesis and Biological Activities
Research into sulfonamide derivatives, similar to 4-ethyl-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide, has highlighted their potential in various scientific fields. These compounds have been synthesized and studied for their antimicrobial, anticancer, and antiviral activities. For instance, studies on sulfonamide compounds have shown promising results in antimicrobial efficacy against bacteria and fungi, indicating their potential as therapeutic agents in combating infections (Sarvaiya, Gulati, & Patel, 2019). Additionally, derivatives have been evaluated for their anticancer properties, providing a foundation for further research in cancer treatment (Kumar et al., 2012).
Pharmacokinetic Studies
Another vital application area is the determination of pharmacokinetic properties through advanced analytical methods. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized to measure the plasma and tissue concentrations of similar compounds, aiding in understanding their distribution and metabolism within the body (Ohashi, Nakamura, & Yoshikawa, 1999).
Metabolism and Biotransformation
The metabolism and biotransformation pathways of sulfonamide derivatives have been extensively studied, revealing their metabolic stability and potential interactions. Such research is crucial for predicting the pharmacological and toxicological properties of these compounds (Słoczyńska et al., 2018).
Antitumor and Antibacterial Agents
New synthesis methods have led to the development of thieno[3,2-d] pyrimidine and thiophene derivatives with potent antitumor and antibacterial activities. These compounds, related to sulfonamide structures, offer a promising avenue for new drug development, highlighting the versatility and potential of sulfonamide derivatives in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Pyrimidine derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad range of activities associated with pyrimidine derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
4-ethyl-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-2-13-7-9-15(10-8-13)26(23,24)22-14-11-20-18(21-12-14)25-17-6-4-3-5-16(17)19/h3-12,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILDGJVCRQSMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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